molecular formula C32H38N2O6 B1246169 chaetoglobosin R

chaetoglobosin R

Cat. No.: B1246169
M. Wt: 546.7 g/mol
InChI Key: GXXPQGPTEVHUTJ-NOQRJRBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chaetoglobosin R is a cytochalasan alkaloid found in Chaetomium globosum.( Compound class : cytochalasan alkaloid) It has a role as a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles, a macrocycle and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Anti-inflammatory and Antioxidant Effects

Chaetoglobosin Vb, a cytochalasin alkaloid similar to chaetoglobosin R, has been shown to have significant anti-inflammatory and antioxidant effects in LPS-induced RAW264.7 cells. It suppresses oxidative stress, inhibits upregulated expression of iNOS and COX-2 genes, and attenuates the production of pro-inflammatory cytokines. These effects are achieved through the TLR4-mediated MyD88-dependent and TRIF-dependent signaling pathways (Zhang et al., 2020).

Immunomodulatory Properties

Chaetoglobosin F, another cytochalasan-based alkaloid closely related to this compound, has immunomodulatory effects on bone marrow-derived dendritic cells. It inhibits CpG-induced maturation and function of these cells by suppressing the expression of surface molecules, reducing cytokine production, and impairing migration ability. This could be useful in controlling DCs-associated autoimmune and/or inflammatory diseases (Hua et al., 2013).

Antimicrofilament Activity and Cytotoxicity

A study on compounds produced by cultures of the marine-derived fungus Phomopsis asparagi, including chaetoglobosin-542 which is structurally similar to this compound, revealed antimicrofilament activity and cytotoxicity towards murine colon and leukemia cancer cell lines (Christian et al., 2005).

Broad Range of Biological Activities

Chaetoglobosins, including this compound, have been found to possess a wide range of biological activities such as antitumor, antifungal, phytotoxic, antibacterial, nematicidal, anti-inflammatory, and anti-HIV activities (Chen et al., 2020).

Protective Effect Against Toxic Compounds

Chaetoglobosin K, another member of the chaetoglobosin family, has shown a protective effect against lindane- and dieldrin-induced changes in astroglia. It prevents inhibition of gap junction-mediated communication and connexin phosphorylation, possibly mediated by the Akt pathway (Sidorova & Matesic, 2008).

Enhancement of Chaetoglobosin A Biosynthesis

Research on Chaetomium globosum, a producer of chaetoglobosins, suggests that genetic manipulation can enhance the biosynthesis of chaetoglobosin A, a compound with similar properties to this compound. This indicates potential for increased production efficiency of these compounds (Xiang et al., 2021).

Properties

Molecular Formula

C32H38N2O6

Molecular Weight

546.7 g/mol

IUPAC Name

(1R,3E,6R,7E,9S,11E,13R,14S,15S,16S,17R,18S)-6,14,15-trihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11-triene-2,5,20-trione

InChI

InChI=1S/C32H38N2O6/c1-17-8-7-10-22-29(38)31(4,40)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(39)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37-38,40H,8,15H2,1-4H3,(H,34,39)/b10-7+,13-12+,18-14+/t17-,19-,22-,24-,27-,28+,29-,31-,32+/m0/s1

InChI Key

GXXPQGPTEVHUTJ-NOQRJRBPSA-N

Isomeric SMILES

C[C@H]\1C/C=C/[C@H]2[C@@H]([C@@]([C@H]([C@@H]3[C@@]2(C(=O)/C=C/C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)(C)O)O

Canonical SMILES

CC1CC=CC2C(C(C(C3C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)(C)O)O

synonyms

chaetoglobosin A
chaetoglobosin B
chaetoglobosin C
chaetoglobosin D
chaetoglobosin E
chaetoglobosin F
chaetoglobosin K
chaetoglobosin Q
chaetoglobosin R
chaetoglobosin T
chaetoglobosin U
chaetoglobosin V
chaetoglobosin W
chaetoglobosin Y
chaetoglobosins
penochalasin K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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